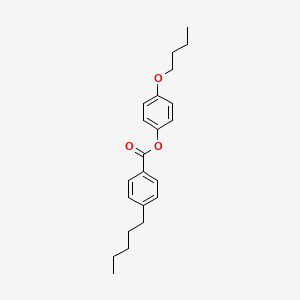

4-Butoxyphenyl 4-Pentylbenzoate

描述

Overview of Mesogenic Compounds and their Academic Significance

Mesogenic compounds are molecules that can exhibit liquid crystal phases, a state of matter intermediate between the conventional liquid and solid crystalline states. wikipedia.orgdbpedia.org This unique mesophase occurs within specific temperature ranges. wikipedia.orgdbpedia.org The structure of mesogenic compounds typically consists of rigid and flexible parts. The rigid components, often containing aromatic rings, are responsible for the alignment of the molecules in a particular direction, while the flexible segments, usually alkyl chains, provide mobility and hinder full crystallization. wikipedia.orgdbpedia.org This combination of structural features leads to the characteristic long-range orientational order and, in some cases, positional order of liquid crystals.

The academic significance of mesogenic compounds is vast and continues to grow. Their unique electro-optical properties have led to their widespread use in technologies such as liquid crystal displays (LCDs). ossila.com Beyond displays, research is exploring their potential in a variety of advanced applications, including optical and nonlinear optical devices, materials for electronics, and even as components in artificial microswimmers. taylorandfrancis.comscience.gov The ability to tune the mesomorphic properties by modifying the molecular structure, such as altering terminal groups or linking units, makes them a rich area for fundamental scientific investigation into the relationship between molecular architecture and macroscopic properties. tubitak.gov.tr

The Phenylbenzoate Core in Liquid Crystalline Systems Research

The phenylbenzoate core is a prominent and extensively studied structural motif in the field of liquid crystal research. tubitak.gov.trsci-hub.se Its rigid, calamitic (rod-like) shape is a key contributor to the formation of various liquid crystalline phases, including the nematic and smectic phases. tubitak.gov.trsci-hub.se The versatility of the phenylbenzoate structure allows for systematic modifications, such as the introduction of different terminal alkyl or alkoxy chains, to investigate the resulting changes in mesomorphic behavior. tubitak.gov.tracs.org

Researchers have synthesized and characterized a wide array of phenylbenzoate derivatives to understand how factors like molecular length, polarity, and the presence of specific functional groups influence transition temperatures, phase types, and other physical properties. sci-hub.seacs.org For instance, studies on unsymmetrical p-phenylene di-p-n-alkoxybenzoates have provided insights into the effects of molecular asymmetry on liquid crystal behavior. acs.org The phenylbenzoate framework has also been incorporated into more complex architectures, such as star-shaped molecules and polymers, to create novel materials with tailored properties. qub.ac.uk

Role of 4-Butoxyphenyl 4-Pentylbenzoate as a Model System in Liquid Crystal Science

Within the broad class of phenylbenzoate liquid crystals, this compound serves as a significant model system for scientific study. alfa-chemistry.comcookechem.com Its well-defined molecular structure, consisting of a central phenylbenzoate core with a butoxy group on one end and a pentyl group on the other, allows for clear investigation into the fundamental principles governing liquid crystal behavior. cookechem.comchemicalbook.com

The study of this and similar compounds helps researchers to systematically analyze the impact of terminal chain length and composition on the stability and characteristics of the resulting mesophases. While specific research findings on this compound are not as extensively documented in readily available literature as some other liquid crystals, its straightforward synthesis and defined structure make it an excellent candidate for foundational studies in the field. alfa-chemistry.comcookechem.comchemicalbook.com Its properties can be compared with other phenylbenzoate derivatives, such as 4-Pentylphenyl 4-propylbenzoate and 4-Pentylphenyl 4-methylbenzoate, to build a comprehensive understanding of structure-property relationships in calamitic liquid crystals. ossila.comossila.com

Structure

3D Structure

属性

IUPAC Name |

(4-butoxyphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJYVZMFIRFBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659942 | |

| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51128-24-6 | |

| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylbenzoate Derivatives

The synthesis of phenylbenzoate derivatives is central to the development of liquid crystalline materials, with the ester linkage providing a crucial connection between the rigid core units of the mesogen. The specific arrangement and nature of the terminal alkyl and alkoxy chains, such as those in 4-Butoxyphenyl 4-Pentylbenzoate, are critical in determining the resulting mesophase properties and temperature ranges. The formation of the phenylbenzoate ester is, therefore, a key step that is subject to extensive methodological development to ensure high purity and yield.

Mesophase Behavior and Orientational Phenomena in Phenylbenzoate Systems

Nematic Phase Formation and Characteristics

The nematic phase is the simplest of the liquid crystal phases, characterized by molecules that have long-range orientational order but no long-range positional order. The constituent molecules tend to align along a common axis, known as the director.

Molecular Orientation and Positional Disorder in Nematic States

In the nematic phase of a compound like 4-Butoxyphenyl 4-Pentylbenzoate, the elongated, rod-like molecules would exhibit a preferred orientation, aligning their long axes roughly parallel to one another. This collective alignment is responsible for the anisotropic properties of the material. However, the centers of mass of these molecules would be randomly distributed, much like in a conventional liquid, hence the term "positional disorder." This combination of orientational order and positional disorder is the defining characteristic of the nematic state. The degree of orientational order can be described by an order parameter, which is a measure of how well the molecules are aligned with the director.

Dielectric Anisotropy and Electro-optical Response in Nematic Liquid Crystals

The dielectric anisotropy of a liquid crystal is the difference in its dielectric permittivity measured parallel and perpendicular to the director. This property is crucial for the operation of liquid crystal displays (LCDs), as it governs how the molecules will respond to an applied electric field. Phenyl benzoate (B1203000) ester mixtures are particularly noteworthy for their application in display technologies because they can be formulated to have a specific dielectric anisotropy. ossila.com

For a nematic liquid crystal with positive dielectric anisotropy, the molecules will align themselves parallel to an applied electric field. Conversely, in a material with negative dielectric anisotropy, the molecules will orient perpendicular to the field. The sign and magnitude of the dielectric anisotropy are determined by the molecular structure, specifically the presence and orientation of polar groups. In related phenylbenzoate compounds, both positive and negative dielectric anisotropy have been observed, depending on the specific terminal and linking groups. nih.gov The electro-optical response, or the change in optical properties under an electric field, is a direct consequence of this field-induced reorientation of the liquid crystal molecules.

Smectic and Cholesteric Mesophases in Related Phenylbenzoate Systems

While the nematic phase is common, other liquid crystal phases, such as smectic and cholesteric phases, can also be exhibited by phenylbenzoate systems, often depending on the length of the flexible alkyl chains.

Layered Structures and Chiral Molecular Arrangements in Mesophases

Smectic phases are more ordered than nematic phases, possessing a layered structure in addition to the orientational order. scirp.org Within each layer, the molecules are arranged with their long axes parallel, and in some smectic phases (like smectic A), the director is perpendicular to the layer planes. In other smectic phases (like smectic C), the director is tilted with respect to the layers. The presence of longer alkyl chains in phenylbenzoate molecules can promote the formation of smectic phases.

Cholesteric phases, also known as chiral nematic phases, are formed by chiral molecules. In this phase, the director is not constant in space but rotates in a helical fashion. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light. While this compound is not chiral itself, the introduction of a chiral dopant into a nematic host can induce a cholesteric phase.

Phase Transition Studies in Phenylbenzoate Liquid Crystals

The transitions between the different phases of a liquid crystal are of fundamental and practical importance. These transitions can be induced by changes in temperature.

Investigation of Crystalline-Mesophase Transitions

Upon heating from the solid crystalline state, a liquid crystal compound will transition into a mesophase at a specific temperature. Further heating will eventually lead to a transition into the isotropic liquid state. The temperatures at which these transitions occur are key characteristics of the material.

A study on the closely related compound 4-butyloxyphenyl 4'-decyloxybenzoate provides insight into the types of phase transitions that can be expected. researchgate.net High-resolution experimental data on the temperature dependence of the refractive index of this compound revealed transitions between the isotropic, nematic, and smectic A phases. The analysis of this data allowed for the determination of the orientational order parameter and the critical behavior at the phase transitions. For the nematic to isotropic (N-I) transition, a critical exponent consistent with mean-field theory was found. Furthermore, pre-transitional effects were observed near the nematic to smectic A (N-SmA) transition, indicating a coupling between the nematic and smectic order parameters. researchgate.net Such detailed studies on analogous compounds are invaluable for predicting and understanding the behavior of this compound.

Below is a table summarizing the types of mesophases and their key characteristics discussed in this article.

| Mesophase | Molecular Ordering | Key Characteristics |

| Nematic | Orientational order, positional disorder | Molecules align along a common director; fluid-like with anisotropic properties. |

| Smectic | Orientational order, partial positional order | Molecules are arranged in layers, leading to a more ordered structure than the nematic phase. |

| Cholesteric | Helical orientational order | The director rotates in a helical fashion; exhibited by chiral molecules or doped nematic phases. |

Thermotropic Behavior of Phenylbenzoate Mesogens

The thermotropic behavior of liquid crystals, such as those in the phenylbenzoate family, is characterized by the formation of one or more mesophases between the crystalline solid and the isotropic liquid states upon changes in temperature. These transitions are marked by distinct changes in physical properties and are associated with specific enthalpy changes.

For this compound, the specific transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and the associated enthalpies of these transitions have not been reported in the available scientific literature. While it is expected to exhibit liquid crystalline behavior due to its molecular structure—a rigid core composed of two phenyl rings linked by an ester group, and flexible alkyl and alkoxy chains—quantitative data is absent.

A data table for the thermotropic properties of this compound would typically include the following parameters, which are currently unavailable:

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Mesophase | Not Available | Not Available |

| Mesophase to Isotropic | Not Available | Not Available |

Data for this compound is not available in the public domain.

Dynamics of Molecular Alignment and Relaxation in Mesophases

The study of molecular alignment and relaxation dynamics in mesophases is crucial for understanding the macroscopic properties of liquid crystals and their potential applications. Techniques such as dielectric spectroscopy and nuclear magnetic resonance are often employed to probe these phenomena. These studies provide insights into the collective orientation of the molecules (the director) and the rotational and translational motions of individual molecules.

In the case of this compound, no specific research findings on its molecular alignment or relaxation dynamics have been published. It is anticipated that in a nematic phase, the elongated molecules of this compound would exhibit a preferred long-range orientational order. The dynamics would be characterized by relaxation processes related to molecular reorientations around their short and long axes. However, without experimental data, any discussion remains speculative and based on the general behavior of similar liquid crystalline materials.

Research in this area would typically investigate parameters such as dielectric anisotropy, which arises from the difference in dielectric permittivity parallel and perpendicular to the director, and relaxation frequencies, which are related to the speed of molecular motions.

Structure Property Relationships in Phenylbenzoate Liquid Crystals: a Research Focus

Influence of Molecular Architecture on Mesophase Stability

The stability of the mesophase, the intermediate state between a crystalline solid and an isotropic liquid, is a critical parameter for the practical application of liquid crystals. In phenylbenzoate systems, this stability is intricately linked to the specifics of their molecular design.

Role of Core Rigidity and Flexible Peripheral Chains

The fundamental structure of a calamitic (rod-shaped) liquid crystal, such as a phenylbenzoate, consists of a rigid core and flexible terminal chains. The core, typically composed of two or more phenyl rings linked by an ester group, provides the necessary anisotropy for the formation of liquid crystalline phases. nih.govtubitak.gov.tr The rigidity of this core is paramount; it promotes the parallel alignment of molecules, which is the hallmark of the nematic phase.

Impact of Terminal and Lateral Substituents on Mesomorphic Properties

The nature of the terminal and any lateral substituents on the phenylbenzoate core has a profound effect on the mesomorphic properties. researchgate.net In 4-Butoxyphenyl 4-Pentylbenzoate, the terminal substituents are the C4H9O- (butoxy) and C5H11- (pentyl) groups. The polarity and polarizability of these groups significantly influence the intermolecular forces. mdpi.com For instance, replacing a non-polar alkyl group with a polar group like a cyano (-CN) or nitro (-NO2) group can dramatically increase the clearing point due to stronger dipole-dipole interactions. researchgate.net

Lateral substituents, which are groups attached to the sides of the molecular core, generally disrupt the packing of the molecules. This steric hindrance leads to a decrease in the clearing point and can even suppress mesophase formation altogether. mdpi.comresearchgate.net For example, the introduction of a methyl group in a lateral position on a phenylazo benzoate (B1203000) system has been shown to lower both the melting and clearing temperatures. researchgate.net The position of the lateral substituent is also critical; a substituent at the ortho position relative to a linking group can have a more significant disruptive effect than one at the meta position. mdpi.com

Correlation Between Molecular Geometry and Liquid Crystalline Behavior

The introduction of "kinks" or bends in the molecular structure, for instance by using a bent central core unit, can lead to the formation of entirely new and complex liquid crystal phases, such as the various "banana" phases. aps.org While this compound is a conventional calamitic liquid crystal, this illustrates the profound impact of molecular geometry on mesomorphic behavior.

Design Principles for Tailoring Mesogenic Properties and Performance

The understanding of structure-property relationships allows for the rational design of liquid crystals with specific, desired properties. aps.orgresearchgate.net Several key principles guide this design process:

Core Modification: The number and type of aromatic rings in the core can be varied to adjust the rigidity and aspect ratio. Increasing the number of phenyl rings generally increases the clearing point.

Linking Groups: The choice of linking group between the aromatic rings (e.g., ester, azo, Schiff base) affects the core's linearity, flexibility, and electronic properties.

Terminal Chain Engineering: The length and branching of the terminal alkyl chains are critical for controlling the melting point, clearing point, and the type of mesophase formed. mdpi.com Introducing chirality into a terminal chain can induce the formation of cholesteric (chiral nematic) phases.

Substituent Effects: The strategic placement of terminal and lateral substituents with varying polarity and size allows for fine-tuning of the intermolecular forces and, consequently, the transition temperatures and dielectric properties. researchgate.net

The following table provides a conceptual overview of how different structural modifications can influence mesogenic properties, using phenylbenzoates as a representative system.

| Structural Modification | Effect on Mesophase Stability (Clearing Point) | Rationale |

| Increased core length/rigidity | Increase | Enhanced molecular anisotropy and intermolecular attractions. |

| Increased flexible chain length | Generally increases, can induce smectic phases | Increased van der Waals forces, but can also lead to more disordered packing. mdpi.com |

| Introduction of polar terminal groups | Increase | Stronger dipole-dipole interactions. researchgate.net |

| Introduction of lateral substituents | Decrease | Steric hindrance disrupts molecular packing and reduces intermolecular attractions. mdpi.comresearchgate.net |

Structure-Performance Relationships in Optoelectronic Material Contexts

The specific molecular structure of a liquid crystal directly impacts its performance in optoelectronic devices like liquid crystal displays (LCDs). For instance, the dielectric anisotropy, a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular long axis, is a critical parameter. This property is heavily influenced by the presence and orientation of polar groups, such as a cyano group, within the molecule.

The refractive indices (and thus the birefringence) are also directly related to the molecular structure, particularly the polarizability of the constituent atoms and the arrangement of π-electron systems in the aromatic core. Materials with high birefringence are desirable for certain display applications.

Furthermore, the viscosity of the liquid crystal, which affects the switching speed of an LCD, is dependent on the molecular shape and the length of the flexible chains. Longer chains tend to increase viscosity. Therefore, a balance must be struck between achieving a broad and stable mesophase range and maintaining a low viscosity for fast switching times. The use of deuterated liquid crystals is one approach being explored to modify these properties for specific applications, such as in the near-infrared spectrum. nih.gov

Advanced Characterization Methodologies in Phenylbenzoate Liquid Crystal Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized liquid crystal compounds like 4-Butoxyphenyl 4-Pentylbenzoate. These techniques probe the molecule at an atomic and molecular level, providing a detailed fingerprint of its composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to confirm its structure. In ¹H NMR, the distinct chemical environments of the protons in the butoxy chain, the pentyl chain, and the two phenyl rings would give rise to a series of signals with specific chemical shifts, multiplicities, and integration values. Similarly, ¹³C NMR provides a count of the unique carbon atoms and information about their electronic environment. Characterization of related phenyl benzoate (B1203000) derivatives is based on ¹H and ¹³C-NMR. ipme.ru

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of analogous structures. The following table illustrates the anticipated ¹H and ¹³C NMR data.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | Aromatic Protons | 6.9 - 8.2 | - |

| Proton | -OCH₂- (Butoxy) | ~4.0 | - |

| Proton | -CH₂- (Pentyl, adjacent to ring) | ~2.7 | - |

| Proton | Aliphatic -CH₂- groups | 1.3 - 1.8 | - |

| Proton | Terminal -CH₃ groups | ~0.9 | - |

| Carbon | Carbonyl Carbon (C=O) | - | ~165 |

| Carbon | Aromatic Carbons | - | 115 - 155 |

| Carbon | -OCH₂- (Butoxy) | - | ~68 |

| Carbon | Aliphatic Carbons | - | 14 - 35 |

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming key structural features. Relevant analyses for similar compounds include Fourier-transform infrared spectroscopy (FTIR) for functional group identification. evitachem.com

The most prominent peaks would include a strong absorption from the C=O (ester) stretching vibration, C-O (ester and ether) stretching vibrations, and various C-H stretching and bending vibrations corresponding to the aromatic rings and aliphatic chains. The positions of these bands are sensitive to the molecular structure.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Butoxy and Pentyl Chains | 3000 - 2850 |

| C=O Stretch | Ester | 1740 - 1720 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-O Stretch | Ester and Ether | 1300 - 1000 |

Mass Spectrometry (MS) (e.g., HRMS, GCMS-MS, LCMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, allowing for the confirmation of the elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to analyze the purity of the compound and study its fragmentation.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Other significant peaks would arise from the fragmentation of the molecule, typically at the ester linkage, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The phenylbenzoate core of this compound contains π-electrons that can be excited by UV radiation. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λ_max). These values are related to the extent of conjugation in the molecule. The electronic structure and properties of liquid crystals are crucial for their application in opto-electronic devices. ipme.ru

Thermal Analysis Techniques for Mesophase Characterization

Thermal analysis techniques are critical for identifying and characterizing the mesophases of liquid crystals. These methods measure the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures and associated enthalpy changes of liquid crystals. By monitoring the heat flow into or out of a sample as it is heated or cooled, DSC can detect the transitions between the crystalline solid, liquid crystalline mesophases (e.g., nematic, smectic), and the isotropic liquid state. rsc.orgscilit.com For a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, DSC measurements were used to characterize the Smectic A (SmA) phase. researchgate.net

A DSC thermogram of this compound would be expected to show distinct peaks corresponding to these transitions. The temperature at the peak maximum indicates the phase transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. This data is fundamental to establishing the temperature range over which the material exhibits its liquid crystalline properties.

Table 3: Hypothetical DSC Data for this compound

| Transition | Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) |

|---|---|---|

| Crystal to Nematic (Melting) | e.g., 65.0 | e.g., 25.4 |

| Nematic to Isotropic (Clearing) | e.g., 82.5 | e.g., 0.8 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of liquid crystalline compounds. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the temperatures at which the material begins to decompose. This information is critical for defining the operational temperature range of the liquid crystal.

Illustrative TGA Data for a Related Phenylbenzoate Compound:

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 100 | 0.1 | Initial heating, loss of volatile impurities |

| 250 | 0.5 | Stable region |

| 350 | 5.0 | Onset of decomposition |

| 450 | 50.0 | Major decomposition |

| 600 | 95.0 | Final residue |

This table is illustrative and based on typical behavior of phenylbenzoate liquid crystals.

X-ray Diffraction and Scattering Studies for Ordered Structures

X-ray diffraction (XRD) and scattering techniques are indispensable tools for determining the arrangement of molecules in both the crystalline and liquid crystalline phases. These methods provide detailed information about the molecular packing, mesophase identification, and supramolecular organization.

Single crystal X-ray diffraction provides the most precise information about the molecular structure and packing in the solid state. By analyzing the diffraction pattern of a single crystal, the exact positions of atoms within the molecule and the arrangement of molecules in the crystal lattice can be determined.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the various liquid crystalline mesophases. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the resulting diffraction pattern is recorded. The pattern is characterized by sharp peaks for crystalline solids and more diffuse halos for liquid-like phases.

In the context of phenylbenzoate liquid crystals, PXRD is used to distinguish between different smectic and nematic phases. For instance, a smectic A phase will typically show a sharp, low-angle reflection corresponding to the layer spacing and a diffuse wide-angle halo indicating the liquid-like order within the layers. A study on 4-butyloxyphenyl 4'-decyloxybenzoate, a compound with a similar molecular structure, utilized temperature-dependent PXRD to confirm the presence of smectic A and smectic C mesophases. szfki.huarxiv.orgresearchgate.net Similarly, combined XRD and DSC studies on 4-cyano-3-fluorophenyl 4-pentylbenzoate helped in the identification of multiple crystalline and nematic phases. researchgate.net

Typical Powder XRD Data for a Phenylbenzoate Liquid Crystal in a Smectic A Phase:

| 2θ (degrees) | d-spacing (Å) | Intensity | Assignment |

| 2.5 | 35.3 | Strong | Layer spacing (001) |

| 20.5 | 4.3 | Broad | Intralayer molecular distance |

This table is illustrative and based on typical PXRD data for smectogenic phenylbenzoates.

Small-Angle X-ray Scattering (SAXS) is particularly useful for investigating the larger-scale structures present in liquid crystals, such as the organization of molecules into layers or other supramolecular assemblies. nih.govnih.gov SAXS probes length scales from a few nanometers up to several hundred nanometers, making it ideal for characterizing the periodic structures found in mesophases. lightsource.ca

For this compound, SAXS would be employed to accurately measure the layer spacing in smectic phases and to detect any pre-transitional effects, such as the formation of cybotactic clusters in the nematic phase. The technique can provide information on the degree of ordering and the nature of the fluctuations within the mesophase. Studies on other liquid crystals have shown that SAXS is a powerful tool to complement information from X-ray crystallography to understand conformational changes in solution. nih.gov

Optical and Electro-optical Characterization Techniques

Optical and electro-optical techniques are fundamental for visualizing and characterizing the unique properties of liquid crystal phases.

Polarizing Optical Microscopy (POM) is one of the most widely used techniques for the initial identification and characterization of liquid crystal mesophases. nasa.gov By observing a thin sample of the material between two crossed polarizers, the characteristic textures of different mesophases can be identified as the sample is heated and cooled. microscopyu.com

For this compound, POM would be used to observe the transitions between the crystalline, nematic, and isotropic liquid phases. Each phase exhibits a unique optical texture. For example, the nematic phase is typically characterized by a threaded or schlieren texture, while smectic phases can show focal conic or fan-like textures. The transition temperatures observed via POM can be correlated with data from calorimetry for a complete picture of the phase behavior. The polymorphism of 4-cyano-3-fluorophenyl 4-pentylbenzoate was elucidated, in part, through the use of polarized optical microscopy to identify its nematic phase and various crystalline forms. researchgate.net

Time Domain Reflectometry (TDR) for Dielectric Properties

Time Domain Reflectometry (TDR) is a powerful technique for investigating the dielectric properties of materials over a broad frequency range. The methodology involves propagating a fast-rising voltage step through a coaxial line that is terminated by a sample holder. By analyzing the reflected waveform, one can determine the complex dielectric permittivity of the material under investigation. This technique is particularly valuable for studying the molecular dynamics and relaxation processes in liquid crystals.

In a typical TDR setup for liquid crystal analysis, the sample is placed in a cell at the end of the coaxial line. The entire setup is enclosed in a temperature-controlled environment to study the phase transitions of the liquid crystal. The reflected signal is captured by a high-speed sampling oscilloscope, and subsequent Fourier transformation of the time-domain data yields the frequency-dependent dielectric spectrum.

Table 1: Illustrative Dielectric Relaxation Data for a Phenylbenzoate Liquid Crystal (Example Compound)

| Phase | Relaxation Frequency (GHz) | Relaxation Strength (Δε) | Activation Energy (eV) |

|---|---|---|---|

| Isotropic | 2.5 | 1.8 | 0.25 |

| Nematic | 1.9 | 2.5 | 0.32 |

| Smectic A | 1.5 | 3.1 | 0.41 |

Note: This data is illustrative and based on typical values for phenylbenzoate liquid crystals, not specifically for this compound.

The analysis of such data allows researchers to understand how the molecular organization in different liquid crystalline phases (nematic, smectic, etc.) influences the dielectric behavior and molecular dynamics.

Surface Plasmon Resonance (SPR) in Liquid Crystal-Based Sensors

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to detect changes in the refractive index at the interface between a thin metal film (typically gold or silver) and a dielectric medium. When liquid crystals are integrated into an SPR sensor, their unique optical properties, such as birefringence and responsiveness to external stimuli, can be harnessed to create highly sensitive and tunable sensing platforms.

In a liquid crystal-based SPR sensor, a thin layer of the liquid crystal is coated onto the metal film of the SPR chip. The alignment of the liquid crystal molecules can be controlled by surface treatments or the application of an external electric or magnetic field. Any interaction at the sensor surface that perturbs the alignment of the liquid crystal molecules will cause a change in the local refractive index, which is then detected as a shift in the SPR resonance angle or wavelength.

Phenylbenzoate liquid crystals like this compound are potential candidates for such applications due to their chemical stability and well-defined liquid crystalline phases. The introduction of an analyte that interacts with the liquid crystal can disrupt its molecular ordering, leading to a detectable SPR signal. While specific research on the use of this compound in SPR sensors is limited in the available literature, the general principles can be outlined.

Table 2: Illustrative Performance of a Liquid Crystal-Based SPR Sensor (Hypothetical)

| Analyte Concentration (nM) | SPR Angle Shift (degrees) | Sensitivity (degrees/nM) |

|---|---|---|

| 1 | 0.05 | 0.05 |

| 10 | 0.48 | 0.048 |

| 100 | 4.5 | 0.045 |

Note: This data is hypothetical and serves to illustrate the potential performance of a sensor utilizing a phenylbenzoate liquid crystal.

The sensitivity and selectivity of such sensors can be tailored by modifying the chemical structure of the liquid crystal or by functionalizing the sensor surface to promote specific analyte interactions.

Theoretical and Computational Investigations of 4 Butoxyphenyl 4 Pentylbenzoate and Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of liquid crystal molecules. These calculations solve approximations of the electronic Schrödinger equation to determine molecular structure, energy, and various electronic descriptors. arxiv.org

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study liquid crystals. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. arxiv.org DFT, a method that maps the many-body electronic system onto a simpler system of non-interacting electrons in an effective potential, has become exceedingly popular due to its balance of computational efficiency and accuracy. wikipedia.orgnih.gov

For phenyl benzoate (B1203000), the core structure of 4-Butoxyphenyl 4-Pentylbenzoate, extensive calculations have been performed using HF, MP2, and DFT (specifically B3LYP and B3PW91 functionals) with various basis sets. nih.govresearchgate.net Studies have found that for predicting geometric parameters like bond distances and angles, the MP2 and DFT methods provide results in good agreement with experimental data, particularly when diffuse functions are included in the basis set. nih.govresearchgate.net DFT calculations have also been successfully applied to characterize the structural and electronic properties of other related mesogenic molecules, such as substituted azobenzenes and vanilloxy ester derivatives. rsc.orgscholarsportal.info These approaches are crucial for obtaining optimized molecular geometries, which serve as the foundation for all further computational investigations. wikipedia.org

Quantum chemical calculations are instrumental in predicting molecular descriptors that correlate with the macroscopic performance of materials. For liquid crystals, properties like dipole moment, polarizability, and electronic energy levels (HOMO/LUMO) are critical.

Studies on phenyl benzoate have calculated its dipole moment using various levels of theory. nih.govmostwiedzy.pl For other mesogenic molecules, DFT has been employed to determine a range of descriptors. For instance, in a study of 4-hydroxybenzaldehyde, a related structure, properties such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω) were calculated to analyze the molecule's reactivity and stability. worldscientific.com Similarly, for 4-hydroxyazobenzene, the dipole moment, polarizability, hardness, and chemical potential were computed for both trans and cis isomers to understand their electronic differences. scholarsportal.info The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key descriptor, as a smaller gap can indicate higher reactivity and potential for nonlinear optical (NLO) applications. worldscientific.com

Table 1: Calculated Electronic Properties for trans-4-Hydroxyazobenzene using DFT (B3LYP/6-31++G(d,p))

| Property | Value |

| Dipole Moment | 1.94 D |

| Mean Polarizability | 26.11 ų |

| HOMO Energy | -6.11 eV |

| LUMO Energy | -1.97 eV |

| HOMO-LUMO Gap | 4.14 eV |

| Chemical Hardness | 2.07 eV |

| Chemical Potential | -4.04 eV |

Source: Data synthesized from computational studies on analogous compounds. scholarsportal.info

Molecular Dynamics (MD) Simulations for Mesophase Behavior and Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of material behavior. For liquid crystals, MD is an indispensable tool for investigating the formation and stability of different mesophases (e.g., nematic, smectic) and for understanding the collective molecular motions that define them. nanobioletters.com

Simulations on analogous liquid crystal systems provide insight into the expected behavior of this compound. For example, MD studies on ionic liquid crystals have shown that the location of charges on the mesogenic core is crucial in determining whether a smectic or nematic phase is formed. nih.gov Shifting the charge from the end to the center of the molecule can destabilize the highly ordered smectic phase in favor of the nematic phase. nih.gov MD simulations have also been used to determine key material properties like the Frank elastic constants in nematic liquid crystals, which describe the energy cost of deformation from the uniformly aligned state. nanobioletters.com By simulating the system at different temperatures, researchers can observe phase transitions and calculate properties such as order parameters and transition temperatures, which can be compared with experimental values. nanobioletters.com

Conformational Analysis and Intermolecular Interactions

Computational studies on the parent phenyl benzoate molecule have performed detailed conformational analyses. nih.govresearchgate.net The potential energy surface was scanned by rotating the phenyl rings around the C-O ester bonds. researchgate.net This analysis revealed that the molecule is non-planar in its lowest energy state, and the calculations were able to estimate the energy barriers for rotation, which are crucial for understanding molecular flexibility. nih.govresearchgate.net

Intermolecular interactions, including stacking, in-plane, and terminal interactions, dictate how molecules pack together to form liquid crystalline phases. scirp.orgresearchgate.net These interactions are a combination of electrostatic forces (governed by atomic charges and multipole moments) and van der Waals forces (dispersion and repulsion). wikipedia.org Computational methods can quantify these interaction energies. For example, in studies of cyanobiphenyls, the total interaction energy is decomposed into its electrostatic, polarization, dispersion, and repulsion components to understand the forces driving mesophase formation. scirp.orgresearchgate.net Aromatic-aromatic (π-π stacking) and hydrogen-aromatic interactions are also significant, and their prevalence can be analyzed computationally. nih.gov

Table 2: Calculated Rotational Energy Barriers for Phenyl Benzoate

| Torsional Motion | Method | Energy Barrier (kJ/mol) |

| Phenyl Torsion (around Ph-O bond) | B3LYP/6-31+G | ~4-6 |

| Phenyl Torsion (around Ph-C bond) | B3LYP/6-31+G | ~12-15 |

Source: Data synthesized from computational studies on phenyl benzoate. nih.govresearchgate.net

Computational Modeling for Predictive Structure-Property Relationship Studies

A major goal of computational materials science is to establish clear relationships between molecular structure and macroscopic properties, enabling the predictive design of new materials. arxiv.org For liquid crystals, this involves understanding how changes to the molecular architecture—such as the length of the alkyl/alkoxy chains, the nature of the core, or the presence of specific functional groups—affect properties like transition temperatures, mesophase type, and stability. arxiv.orgresearchgate.net

Computational models can systematically probe these relationships. For instance, studies on homologous series of (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives showed that substituting different halogen atoms at a terminal position systematically altered the mesomorphic behavior, influencing the presence and temperature range of nematic and smectic A phases. core.ac.ukresearchgate.net By calculating properties for a series of related compounds, quantitative structure-property relationship (QSPR) models can be developed. These models use molecular descriptors (calculated via quantum mechanics or other methods) to predict specific properties. Such predictive modeling is crucial for efficiently screening potential new liquid crystal candidates and for fine-tuning their properties for specific applications, such as in liquid crystal displays (LCDs) or optical devices. arxiv.orgncats.io

Advanced Applications in Liquid Crystal Technology Research

Liquid Crystal Displays (LCDs) and Emerging Optoelectronic Applications

Phenyl benzoate-based liquid crystals are foundational materials in the fabrication of liquid crystal displays (LCDs) due to their favorable electro-optical properties and compatibility with other materials used in display manufacturing. nih.gov Compounds with a similar structure, such as 4-pentylphenyl 4-methylbenzoate and 4-pentylphenyl 4-propylbenzoate, are well-established nematic liquid crystals utilized in optical electronics, particularly in LCDs. nih.govossila.com These materials are valued for their ability to be aligned by an electric field, which is the fundamental principle behind the operation of LCDs. The alignment of the liquid crystal molecules modulates the passage of light, enabling the creation of images.

The general class of phenyl benzoate (B1203000) liquid crystals exhibits excellent compatibility with other commonly used liquid crystal materials, including biphenyls and phenylcyclohexanes, especially at low operational temperatures. nih.gov This miscibility is crucial for creating liquid crystal mixtures with optimized performance characteristics for specific display applications. Furthermore, phenylbenzoate derivatives like 4-pentylphenyl 4-methoxybenzoate (B1229959) can serve as host materials for luminophores, indicating their potential in the development of novel emissive display technologies. ossila.com

While specific electro-optical data for 4-Butoxyphenyl 4-Pentylbenzoate is not widely available in public literature, the properties of analogous phenylbenzoate compounds provide insight into its likely performance characteristics.

Table 1: Properties of Structurally Similar Phenyl Benzoate Liquid Crystals

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

| 4-Pentylphenyl 4-methylbenzoate | 50649-59-7 | C19H22O2 | Nematic liquid crystal, used in LCDs. ossila.comsemanticscholar.org |

| 4-Pentylphenyl 4-propylbenzoate | 50649-60-0 | C21H26O2 | Nematic liquid crystal, used in optical electronics. nih.gov |

| 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 | C19H22O3 | Nematic liquid crystal, acts as a host for luminophores. ossila.com |

This table is generated based on available data for structurally related compounds to provide a comparative context.

Polymer Dispersed Liquid Crystals (PDLCs) for Smart Windows and Optical Devices

Polymer Dispersed Liquid Crystals (PDLCs) are a class of smart materials that can be electrically switched between transparent and opaque states, making them ideal for applications such as privacy glass, smart windows, and light shutters. encyclopedia.pubnih.gov These materials consist of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. nih.gov The switching mechanism relies on the alignment of the liquid crystal directors within the droplets by an external electric field, which matches their refractive index to that of the polymer matrix, allowing light to pass through. elsevierpure.com

The choice of liquid crystal is critical to the performance of a PDLC device. Phenylbenzoate derivatives are among the types of liquid crystals that can be incorporated into PDLC formulations. For instance, research has been conducted on the electro-optical characteristics of PDLCs containing 4-Pentylphenyl 4-propylbenzoate. nih.gov The performance of PDLC films, including their driving voltage and contrast ratio, is influenced by the properties of the liquid crystal and its interaction with the polymer matrix. nih.gov

While direct studies on PDLCs specifically utilizing this compound are not prevalent in the available literature, the use of similar phenylbenzoate compounds underscores their suitability for such applications. The formulation of PDLCs often involves a mixture of liquid crystals to achieve desired properties, and a compound like this compound could potentially be a component in such mixtures.

Table 2: Components Commonly Used in PDLC Formulations

| Component Type | Example Material | Function in PDLC |

| Liquid Crystal | Nematic Mixture E7 (contains cyanobiphenyls) | Active switching material that scatters or transmits light. nih.gov |

| Polymer Matrix | Norland Optical Adhesive 65 (NOA65) | Encapsulates the liquid crystal droplets. nih.gov |

| Monomers | Acrylate and Methacrylate Monomers | Precursors to the polymer matrix. nih.gov |

This table provides a general overview of materials used in PDLCs, where a phenylbenzoate liquid crystal could be incorporated.

Integration of Phenylbenzoate Mesogens into Novel Functional Materials

The rigid, rod-like structure of phenylbenzoate mesogens makes them ideal building blocks for the creation of novel functional materials with tailored properties. By incorporating these mesogenic units into polymer architectures, researchers can design materials with unique optical, mechanical, and electro-optical characteristics.

One area of active research is the synthesis of side-chain liquid-crystalline polymers, where phenylbenzoate mesogens are attached as pendant groups to a polymer backbone. These polymers can exhibit self-assembling behavior, forming ordered nanostructures that are of interest for applications in microfabrication and as thin films with anisotropic properties. For example, block copolymers containing cyano-terminated phenyl benzoate moieties have been shown to form well-defined cylinder structures.

Another approach involves the creation of main-chain liquid crystalline polymers, where the phenylbenzoate units are part of the polymer backbone. These materials can exhibit high thermal stability and unique mechanical properties. Furthermore, phenylbenzoate-based liquid crystalline thiol-ene monomers have been synthesized for in-situ polymerization. scirp.org This technique allows for the creation of new material architectures with potentially enhanced electro-optical properties for device applications. scirp.org The introduction of a phenyl benzoate moiety into a polymer can also impart specific functionalities, such as fluorescence. For instance, a polyamide containing a p-benzoyl-4,4'-diaminobenzoylaniline structure was found to emit strong blue fluorescence and possess good thermal stability.

While these examples highlight the versatility of the phenylbenzoate core in materials design, specific studies detailing the integration of this compound into such polymeric systems are not widely reported. Nevertheless, the existing research on related phenylbenzoate mesogens provides a strong foundation for the future development of advanced functional materials based on this compound.

Concluding Remarks and Future Research Perspectives

Current Challenges in Phenylbenzoate Liquid Crystal Research

The exploration of phenylbenzoate liquid crystals, a prominent class of calamitic mesogens, is not without its difficulties. Researchers in this area grapple with several key challenges that influence the synthesis, characterization, and application of these materials.

One of the primary challenges lies in the predictive design of mesophase behavior. While general trends can be established within a homologous series, accurately predicting the precise transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) based solely on molecular structure remains a significant hurdle. tandfonline.com The subtle interplay of factors such as the length of alkyl and alkoxy chains, and the nature of the central linkage, can lead to unexpected mesomorphic properties. tandfonline.com

Furthermore, achieving low melting points and broad mesophase temperature ranges is a persistent goal. For many practical applications, liquid crystalline behavior at or near room temperature is desirable. researchgate.net Synthesizing new phenylbenzoate derivatives that exhibit stable and broad liquid crystal phases without resorting to complex mixtures is an ongoing area of investigation.

The synthesis and purification of these materials can also present challenges. Multi-step synthetic routes are often required, and achieving high purity, which is crucial for reliable physical characterization and device performance, can be a meticulous and time-consuming process.

Finally, the stability of these materials under operational stresses, such as prolonged exposure to electric fields or UV radiation, is a critical consideration for their use in advanced applications like displays and sensors. Ensuring long-term stability without degradation of the liquid crystalline properties is a key area of research.

Emerging Trends and Novel Directions in Mesogen Design

In response to the challenges and in pursuit of new functionalities, several exciting trends are emerging in the design of liquid crystal mesogens. These trends often involve moving beyond the traditional rod-like (calamitic) structures to explore more complex molecular architectures.

One significant trend is the design of "bent-core" or "banana-shaped" mesogens. researchgate.netmdpi.comnih.gov These non-linear molecules can exhibit unique and complex mesophases, including those with polar ordering, which are of interest for non-linear optical applications. researchgate.net The introduction of bends or kinks in the molecular structure fundamentally alters the packing and self-assembly behavior, leading to the formation of novel liquid crystal phases that are not observed with conventional calamitic mesogens.

Another burgeoning area is the incorporation of chirality into mesogenic structures. researchgate.net Chiral mesogens can self-assemble into helical superstructures, such as cholesteric and blue phases. mdpi.comuchicago.edu These chiral phases are of particular interest for their unique optical properties, including selective reflection of light, which can be exploited in applications like reflective displays, tunable lasers, and sensors. researchgate.net

The concept of "reactive mesogens" is also gaining considerable traction. researchgate.net These are liquid crystal molecules that contain polymerizable groups. By aligning the reactive mesogens in their liquid crystalline state and then initiating polymerization, it is possible to create highly ordered polymer networks. This approach allows for the fabrication of robust films and materials with anisotropic properties locked into a solid-state structure.

Furthermore, the use of computational simulations is becoming an increasingly important tool in mesogen design. nih.gov Molecular modeling and simulations can provide valuable insights into how molecular structure influences mesophase behavior, helping to guide the synthesis of new materials with desired properties and potentially reducing the amount of trial-and-error in the laboratory.

Potential for Advanced Functional Materials Development

The unique properties of phenylbenzoate liquid crystals and their derivatives position them as key components in the development of a wide array of advanced functional materials. nih.gov The ability to control molecular orientation with external stimuli, such as electric fields, is the foundation for their most well-known application in liquid crystal displays (LCDs). mdpi.com However, the potential applications extend far beyond this established technology.

The stimuli-responsive nature of these materials makes them excellent candidates for the development of advanced sensors. uchicago.edu For example, changes in the local environment, such as the presence of a chemical analyte, can disrupt the ordering of the liquid crystal, leading to a detectable optical response. This principle can be used to create highly sensitive and selective sensors for a variety of chemical and biological agents.

In the realm of photonics, liquid crystals offer exciting possibilities for creating tunable and dynamic optical components. uchicago.edu Materials based on chiral nematic and blue phases can be used to fabricate tunable filters, lasers, and smart windows that can control the transmission of light. researchgate.netuchicago.edu The ability to modulate the refractive index of these materials with an external field is a key enabling feature for these applications.

Furthermore, the development of liquid crystal elastomers (LCEs), which combine the properties of liquid crystals and rubbery polymers, opens the door to creating materials that can undergo controlled shape changes in response to stimuli like heat or light. These "soft actuators" have potential applications in areas such as artificial muscles, robotics, and microfluidics.

The self-assembly properties of liquid crystals are also being harnessed for the creation of nanostructured materials. nih.gov By using liquid crystals as templates, it is possible to organize nanoparticles or other guest molecules into well-defined arrays, leading to new materials with tailored electronic, optical, or magnetic properties. The integration of liquid crystals with other materials, such as polymers and nanoparticles, is a rapidly growing area of research with the potential to yield a new generation of hybrid functional materials. nih.govresearchgate.net

Chemical Compound Information

| Compound Name |

| 4-Butoxyphenyl 4-Pentylbenzoate |

| 4-Butoxyphenol |

| 4-Pentylbenzoic acid |

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H28O3 | alfa-chemistry.com |

| Molecular Weight | 340.46 g/mol | alfa-chemistry.comcookechem.com |

| Appearance | White to off-white solid/powder | chemicalbook.com |

| Purity | >99.0% (GC) | chemicalbook.com |

| Storage Temperature | Room temperature | alfa-chemistry.comchemicalbook.com |

常见问题

Basic: What are the key physicochemical properties of 4-Butoxyphenyl 4-Pentylbenzoate critical for experimental design?

Answer:

The compound’s melting point, solubility in organic solvents (e.g., DMSO, chloroform), and thermal stability are foundational for experimental design. For example, thermal stability data from differential scanning calorimetry (DSC) can guide reaction temperature limits. Solubility profiles determine solvent selection for synthesis or biological assays. Refer to NIST Chemistry WebBook standards for validated physicochemical data . Safety parameters, such as handling precautions (e.g., PPE requirements, ventilation), should align with SDS guidelines for structurally similar benzoates .

Basic: How can researchers ensure purity and characterize this compound post-synthesis?

Answer:

Purity validation typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥95% purity thresholds, as standardized for benzoate derivatives . Characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., ester linkages). For isotopic tracing, methodologies using ¹³C-labeled analogs, as described for butylparabens, can be adapted .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS fragmentation distinguishes regioisomers or degradation byproducts. X-ray crystallography provides definitive crystal structure data for polymorphic forms. For dynamic behavior, variable-temperature NMR can probe conformational changes in solution. Cross-reference computational models (e.g., density functional theory) with experimental data to validate structural hypotheses .

Advanced: How should researchers address discrepancies in reported thermal stability data across studies?

Answer:

Discrepancies often arise from variations in experimental conditions (e.g., heating rates in DSC, sample purity). Standardize protocols using NIST reference materials and replicate studies under controlled atmospheres (e.g., nitrogen vs. air). Statistical meta-analysis of published datasets can identify outlier methodologies. For unresolved conflicts, conduct controlled degradation studies with kinetic modeling to isolate degradation pathways .

Advanced: What methodological approaches optimize the study of liquid crystalline behavior in this compound analogs?

Answer:

Polarized optical microscopy (POM) with temperature-controlled stages identifies mesophase transitions (e.g., nematic to smectic). Small-angle X-ray scattering (SAXS) quantifies layer spacing in ordered phases. Synthesize structural analogs (e.g., 4-cyanophenyl benzoates) to compare phase behavior, leveraging protocols from liquid crystal research . Computational simulations (e.g., molecular dynamics) can predict alignment under electric fields .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Answer:

Key variables include catalyst selection (e.g., DMAP for esterification), stoichiometric ratios of 4-pentylbenzoic acid and 4-butoxyphenol, and solvent polarity (e.g., dichloromethane vs. toluene). Use design-of-experiments (DoE) frameworks to systematically vary parameters (temperature, time) and identify optimal conditions . Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR .

Advanced: What experimental designs are robust for studying environmental degradation of this compound?

Answer:

Simulate environmental conditions (UV exposure, pH extremes) using photoreactors or accelerated weathering chambers. Employ HPLC-MS to track degradation products (e.g., hydrolyzed benzoic acids). Compare abiotic vs. microbial degradation pathways using soil slurry assays. Reference paraben stability studies for methodological parallels, particularly in identifying esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。